Home > Products > Screening Compounds P22227 > 4-((3-Fluorobenzyl)oxy)benzonitrile
4-((3-Fluorobenzyl)oxy)benzonitrile -

4-((3-Fluorobenzyl)oxy)benzonitrile

Catalog Number: EVT-5202270
CAS Number:
Molecular Formula: C14H10FNO
Molecular Weight: 227.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(3-fluorobenzyl)oxy]benzonitrile is a synthetic organic compound frequently employed as a key building block in medicinal chemistry and drug discovery research. [] It belongs to the class of benzonitriles, characterized by a benzene ring with a nitrile (-C≡N) substituent. The structure also features a 3-fluorobenzyl group attached to the benzene ring via an ether linkage.

Synthesis Analysis

4-[(3-fluorobenzyl)oxy]benzonitrile can be synthesized via a Williamson ether synthesis reaction. This involves reacting 4-hydroxybenzonitrile with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3). [] This reaction typically utilizes a polar aprotic solvent, such as acetone.

Applications
  • Anti-HIV agents: Derivatives of 4-[(3-fluorobenzyl)oxy]benzonitrile have shown promising activity as inhibitors of HIV reverse transcriptase, an enzyme crucial for the replication of the HIV virus. []
  • Sodium-calcium exchange inhibitors: Research has explored the potential of 4-[(3-fluorobenzyl)oxy]benzonitrile derivatives as inhibitors of the sodium-calcium exchanger (NCX), a protein involved in regulating intracellular calcium levels. These inhibitors hold promise in treating conditions like heart failure and myocardial ischemia. []
  • Antithrombotic agents: Compounds derived from 4-[(3-fluorobenzyl)oxy]benzonitrile have demonstrated antithrombotic activity by acting as antagonists of protease-activated receptors 1 (PAR1). These receptors play a critical role in platelet aggregation, and their inhibition can prevent blood clot formation. []

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

  • Compound Description: Lapatinib is a tyrosine kinase inhibitor approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2). It is a substrate for the efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). [, ]
  • Compound Description: This compound is an F-18 labeled analog of 3-amino-4-(2-[11C]methylaminomethylphenylsulfanyl)benzonitrile (C-11 DASB), a radiotracer designed for imaging the serotonin transporter. []

(S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3)

  • Compound Description: C3 is a potent and selective monoamine oxidase-B (MAO-B) inhibitor, showing potential as a therapeutic agent for Parkinson's disease. []

(E)-5-[(4-fluorobenzyl)oxy]-2-{[(4-hydroxyphenyl)imino]methyl}phenol (7h)

  • Compound Description: Compound 7h is a resveratrol derivative exhibiting multifunctional activities, including MAO-B inhibition, antioxidant activity, metal chelating ability, neuroprotective effects, and anti-neuroinflammatory activity. []

4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile (NEU-924)

  • Compound Description: NEU-924 is a potent inhibitor of Trypanosoma cruzi proliferation, identified as a potential lead compound for Chagas disease. []

N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine (NEU-1017)

  • Compound Description: NEU-1017 exhibits potent inhibitory activity against Leishmania major and Plasmodium falciparum, presenting itself as a lead compound for cutaneous leishmaniasis and malaria. []
  • Compound Description: These benzothiazole derivatives demonstrated potent anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, with compound 5j exhibiting a particularly high protective index. []

3-[4-({4-[(3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408, 16a)

  • Compound Description: Compound 16a, also known as LK1408, is a potent free fatty acid receptor 1 (FFA1) agonist. FFA1 is a promising target for type 2 diabetes treatment. []

2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile (VU0364289) and 1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE)

  • Compound Description: Both VU0364289 and DPFE are N-aryl piperazine mGlu5 positive allosteric modulators (PAMs), with potential therapeutic applications for treating psychosis and cognitive deficits associated with schizophrenia. [, ]

(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l)

  • Compound Description: This compound exhibits potent in vitro anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer MDA-MB-231 cells, non-triple-negative breast cancer MCF-7 cells, human hepatocarcinoma HepG2 cells, and SMMC-7721 cells. []

2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile (6l)

  • Compound Description: Compound 6l shows the most potent inhibitory activity against butyrylcholinesterase (BChE). BChE inhibitors are targeted in the treatment of Alzheimer's disease. []

(S)-N2-{4-[(3-fluorobenzyl)oxy]benzyl}alaninamide methanesulfonate (Safinamide)

  • Compound Description: Safinamide is a MAO-B inhibitor currently undergoing phase III clinical trials as a potential treatment for Parkinson's disease. []

2,4-Diamino-6-[(4-fluorobenzyl)oxy]-5-nitrosopyrimidine (10)

  • Compound Description: This pyrimidine derivative exhibits the strongest ability to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT) among the series of tested compounds, surpassing even O6-benzylguanine. []

1-(Cyclohexylmethyl)-4-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b] quinolin-7-yl)oxy]-1-oxobutyl]piperazine (2)

  • Compound Description: Compound 2 is a potent, water-soluble inhibitor of human blood platelet cAMP phosphodiesterase and of induced aggregation in vitro. It has demonstrated effective antithrombotic activity in animal models of thrombosis. []

3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile

  • Compound Description: This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of antiretroviral drugs used to treat HIV infection. [, ]

4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n)

  • Compound Description: Compound 4n exhibits potent anticonvulsant activity in the MES test, surpassing the efficacy of the marketed drug carbamazepine. It also displayed a broad spectrum of activity against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline. []

4-[3-cyclopropyl-1-(methanesulfonylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy-[2H6]2,6-dimethyl-[3,5-2H]benzonitrile (17)

  • Compound Description: This deuterated analog of PF-2413873 (1) serves as a bioanalytical standard in clinical trials. []
  • Compound Description: These compounds are NO-independent soluble guanylyl cyclase (sGC) activators. [, ]

Properties

Product Name

4-((3-Fluorobenzyl)oxy)benzonitrile

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzonitrile

Molecular Formula

C14H10FNO

Molecular Weight

227.23 g/mol

InChI

InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2

InChI Key

ZAAMMXIRNCLZKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.